

# Key characteristics of 3-Hydroxypropanoyl chloride as a building block

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## Compound of Interest

Compound Name: 3-Hydroxypropanoyl chloride

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An In-depth Technical Guide on **3-Hydroxypropanoyl Chloride** as a Versatile Building Block  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Hydroxypropanoyl chloride** (CAS No. 109608-73-3) is a bifunctional organic compound that has emerged as a significant building block in modern organic synthesis.<sup>[1]</sup> Its unique structure, featuring both a highly reactive acyl chloride and a primary hydroxyl group, allows for a diverse range of chemical transformations. This dual functionality makes it an invaluable precursor for the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of the key characteristics of **3-hydroxypropanoyl chloride**, including its physicochemical properties, reactivity, synthesis, and applications, with a special focus on its role in the development of therapeutic agents such as TNF- $\alpha$  inhibitors.<sup>[2][3][4]</sup>

## Physicochemical and Spectroscopic Data

While comprehensive experimental data for **3-hydroxypropanoyl chloride** is not extensively documented in publicly available literature, the following tables summarize known and predicted data to provide a foundational understanding of its physical and spectroscopic properties.

Table 1: Physicochemical Properties of **3-Hydroxypropanoyl Chloride**

Property	Value	Source
CAS Number	109608-73-3	[1]
Molecular Formula	C <sub>3</sub> H <sub>5</sub> ClO <sub>2</sub>	[1]
Molecular Weight	108.52 g/mol	[2]
IUPAC Name	3-hydroxypropanoyl chloride	[2]
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point (Predicted)	182.1 ± 23.0 °C	[3]
Density (Predicted)	1.290 ± 0.06 g/cm <sup>3</sup>	[3]
pKa (Predicted)	14.19 ± 0.10	[3]

Table 2: Spectroscopic Data for **3-Hydroxypropanoyl Chloride**

Spectroscopic Technique	Characteristic Features
$^1\text{H}$ NMR	Expected signals would correspond to the protons of the two methylene groups and the hydroxyl proton. The methylene group adjacent to the acyl chloride would be shifted downfield compared to the methylene group adjacent to the hydroxyl group.
$^{13}\text{C}$ NMR	Three distinct carbon signals are expected: the carbonyl carbon of the acyl chloride (highly deshielded), and the two methylene carbons.
IR Spectroscopy	A strong absorption band around $1800\text{ cm}^{-1}$ is characteristic of the C=O stretch in the acyl chloride. A broad absorption in the region of $3200\text{--}3600\text{ cm}^{-1}$ would indicate the O-H stretch of the hydroxyl group. <a href="#">[1]</a>
Mass Spectrometry	The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of Cl, CO, and other fragments.

## Synthesis of 3-Hydroxypropanoyl Chloride

The most prevalent method for the synthesis of **3-hydroxypropanoyl chloride** is the direct chlorination of 3-hydroxypropanoic acid.[\[1\]](#)[\[2\]](#) This reaction is typically performed under anhydrous conditions to prevent the hydrolysis of the acyl chloride product.[\[1\]](#)

## Experimental Protocol: Synthesis using Thionyl Chloride

Objective: To synthesize **3-hydroxypropanoyl chloride** from 3-hydroxypropanoic acid using thionyl chloride.

Materials:

- 3-hydroxypropanoic acid
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous dichloromethane (DCM) as solvent
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Reflux condenser with a gas outlet to a scrubbing solution (e.g., NaOH solution)
- Dropping funnel

Procedure:

- In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypropanoic acid in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath to 0 °C.
- Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) to the stirred solution via a dropping funnel. The addition should be done at a rate that maintains the temperature of the reaction mixture below 5 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of HCl and  $\text{SO}_2$  gases ceases. The progress of the reaction can be monitored by the cessation of gas evolution.
- After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.
- The crude **3-hydroxypropanoyl chloride** can be purified by distillation under reduced pressure.

Note: This reaction should be performed in a well-ventilated fume hood due to the evolution of toxic gases (HCl and SO<sub>2</sub>). All glassware must be scrupulously dried to prevent hydrolysis of the acyl chloride.<sup>[1]</sup>

## Chemical Reactivity and Applications

The bifunctional nature of **3-hydroxypropanoyl chloride** makes it a highly versatile building block in organic synthesis.<sup>[1]</sup> The acyl chloride group is a potent electrophile, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles, while the hydroxyl group can be involved in further transformations.

### Esterification

**3-Hydroxypropanoyl chloride** reacts readily with alcohols to form 3-hydroxypropanoate esters.<sup>[1]</sup>

## Experimental Protocol: Esterification with Ethanol

Objective: To synthesize ethyl 3-hydroxypropanoate from **3-hydroxypropanoyl chloride** and ethanol.

Materials:

- **3-hydroxypropanoyl chloride**
- Anhydrous ethanol
- Anhydrous pyridine or a non-nucleophilic base (e.g., triethylamine)
- Anhydrous dichloromethane (DCM) as solvent
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel

#### Procedure:

- In a flame-dried round-bottom flask, dissolve anhydrous ethanol and pyridine in anhydrous DCM under an inert atmosphere.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of **3-hydroxypropanoyl chloride** in anhydrous DCM to the stirred alcohol solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with dilute aqueous acid (e.g., 1M HCl) to remove the pyridine, followed by a wash with saturated aqueous sodium bicarbonate, and finally with brine.
- The organic layer is dried over an anhydrous drying agent (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and the solvent is removed under reduced pressure to yield the crude ester.
- The product can be purified by column chromatography or distillation.

## Amidation

The reaction of **3-hydroxypropanoyl chloride** with primary or secondary amines yields 3-hydroxypropanamides. This reaction is fundamental in the synthesis of various pharmaceuticals.<sup>[1]</sup>

## Experimental Protocol: Amidation with a Primary Amine

Objective: To synthesize an N-alkyl-3-hydroxypropanamide from **3-hydroxypropanoyl chloride** and a primary amine.

#### Materials:

- **3-hydroxypropanoyl chloride**
- Primary amine (e.g., benzylamine)

- Anhydrous triethylamine (NEt<sub>3</sub>) or another suitable base
- Anhydrous dichloromethane (DCM) as solvent
- Ice bath
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel

#### Procedure:

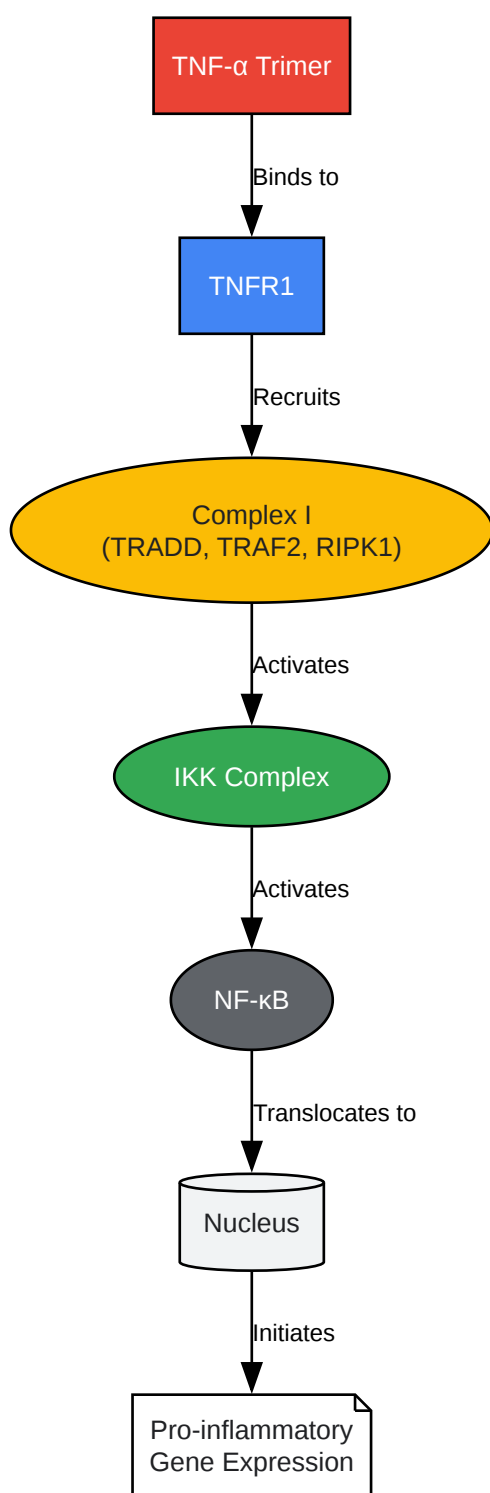
- In a flame-dried round-bottom flask, dissolve the primary amine and triethylamine in anhydrous DCM under an inert atmosphere.
- Cool the solution in an ice bath to 0 °C.
- Slowly add a solution of **3-hydroxypropanoyl chloride** in anhydrous DCM to the stirred amine solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
- Work-up the reaction mixture by washing with water, dilute aqueous acid, and brine.
- Dry the organic layer, remove the solvent, and purify the resulting amide, typically by recrystallization or column chromatography.

## Role in Drug Development: TNF-α Inhibitors

A significant application of **3-hydroxypropanoyl chloride** is in the synthesis of Tumor Necrosis Factor-alpha (TNF-α) inhibitors.[2][3][4] TNF-α is a pro-inflammatory cytokine implicated in various autoimmune diseases, such as rheumatoid arthritis and Crohn's disease. Inhibitors of TNF-α can modulate its activity and are therefore valuable therapeutic agents. **3-Hydroxypropanoyl chloride** serves as a key building block for introducing the 3-hydroxypropanoyl moiety into the structure of these inhibitors.[2]

## TNF- $\alpha$ Signaling Pathway

The binding of TNF- $\alpha$  to its receptor (TNFR1) initiates a cascade of intracellular events that can lead to either cell survival and inflammation or apoptosis. The diagram below illustrates a simplified overview of the TNF- $\alpha$  signaling pathway leading to inflammation.

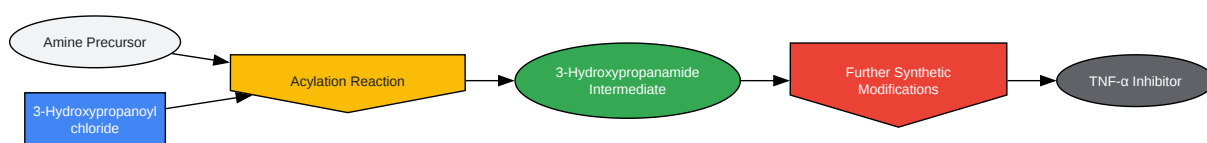


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Caption: Simplified TNF- $\alpha$  signaling pathway leading to inflammation.

## Synthetic Workflow for a Hypothetical TNF- $\alpha$ Inhibitor

The following diagram illustrates a generalized workflow for the synthesis of a hypothetical TNF- $\alpha$  inhibitor where **3-hydroxypropanoyl chloride** is a key reagent.



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Caption: General workflow for TNF- $\alpha$  inhibitor synthesis.

## Safety and Handling

**3-Hydroxypropanoyl chloride** is a hazardous chemical and must be handled with appropriate safety precautions.<sup>[2]</sup>

- **Toxicity:** It is toxic and can cause irritation and burns upon contact with skin and eyes. Inhalation may lead to respiratory tract irritation.<sup>[2]</sup>
- **Corrosivity:** It is corrosive and reacts with water and alcohols, releasing corrosive hydrochloric acid fumes.<sup>[2]</sup>
- **Flammability:** It is a flammable liquid.<sup>[2]</sup>

Handling Recommendations:

- Always handle in a well-ventilated chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

- Keep away from water and sources of ignition.
- Store in a cool, dry, and well-ventilated area in a tightly sealed container.

## Conclusion

**3-Hydroxypropanoyl chloride** is a valuable and versatile building block in organic synthesis. Its bifunctional nature allows for the straightforward introduction of the 3-hydroxypropanoyl moiety into a wide array of molecules. This capability is particularly significant in the field of medicinal chemistry, where it plays a crucial role in the synthesis of complex therapeutic agents like TNF- $\alpha$  inhibitors. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.

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